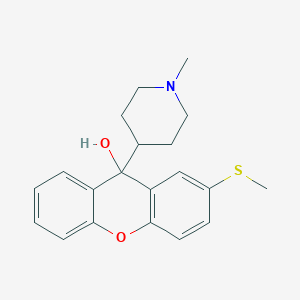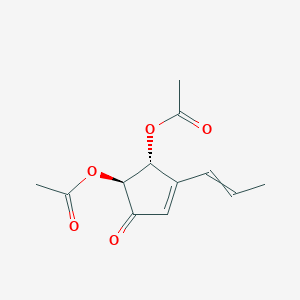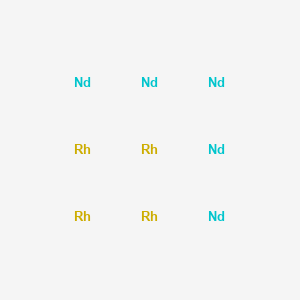
Neodymium--rhodium (5/4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium–rhodium (5/4) is a compound formed by the combination of neodymium and rhodium in a 5:4 ratio. Neodymium is a rare-earth metal known for its magnetic properties, while rhodium is a precious metal known for its catalytic properties. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of neodymium–rhodium (5/4) typically involves the reduction of neodymium and rhodium salts in a controlled environment. One common method is the co-precipitation of neodymium and rhodium salts followed by reduction using hydrogen gas at elevated temperatures. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: Industrial production of neodymium–rhodium (5/4) often involves the use of high-temperature furnaces and specialized equipment to handle the reactive nature of the elements. The process may include steps such as:
Reduction of Neodymium and Rhodium Salts: Using hydrogen gas or other reducing agents.
Purification: Removing impurities through techniques like filtration and recrystallization.
Alloying: Combining the purified elements in the desired ratio and melting them together in a high-temperature furnace.
Analyse Chemischer Reaktionen
Types of Reactions: Neodymium–rhodium (5/4) undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced back to its elemental form using strong reducing agents.
Substitution: Can undergo substitution reactions with other metals or ligands.
Common Reagents and Conditions:
Oxidation: Typically occurs in the presence of oxygen or air at elevated temperatures.
Reduction: Common reducing agents include hydrogen gas and lithium aluminum hydride.
Substitution: Often involves the use of metal halides or organometallic compounds.
Major Products Formed:
Oxides: Neodymium oxide and rhodium oxide.
Reduced Metals: Elemental neodymium and rhodium.
Substituted Compounds: Various metal-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Neodymium–rhodium (5/4) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including cancer treatment and drug delivery systems.
Industry: Utilized in the production of high-strength magnets and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which neodymium–rhodium (5/4) exerts its effects involves its interaction with molecular targets and pathways. In catalytic applications, the compound facilitates the activation of reactants and the formation of intermediate species, leading to the desired products. The molecular targets may include specific enzymes or receptors, and the pathways involved can vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Neodymium–rhodium (5/4) can be compared with other similar compounds, such as:
Neodymium–palladium (5/4): Similar catalytic properties but different reactivity and stability.
Neodymium–platinum (5/4): Known for its high catalytic activity but more expensive and less abundant.
Neodymium–iridium (5/4): Exhibits unique electronic properties but less commonly used.
Uniqueness: Neodymium–rhodium (5/4) stands out due to its combination of magnetic and catalytic properties, making it valuable in both scientific research and industrial applications. Its relatively lower cost compared to other precious metal compounds also adds to its appeal.
Eigenschaften
CAS-Nummer |
60571-05-3 |
|---|---|
Molekularformel |
Nd5Rh4 |
Molekulargewicht |
1132.83 g/mol |
IUPAC-Name |
neodymium;rhodium |
InChI |
InChI=1S/5Nd.4Rh |
InChI-Schlüssel |
BEJKKFCOOZEVAV-UHFFFAOYSA-N |
Kanonische SMILES |
[Rh].[Rh].[Rh].[Rh].[Nd].[Nd].[Nd].[Nd].[Nd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




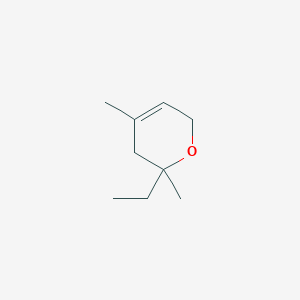
![lithium;2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5H-1,3-thiazol-5-ide](/img/structure/B14612302.png)

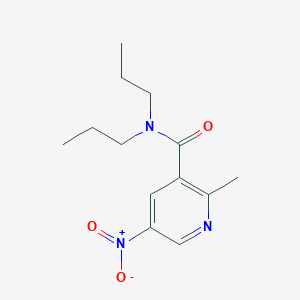
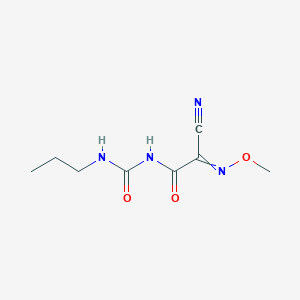
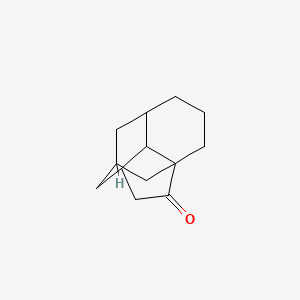
![[(4-Methylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14612336.png)
![4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14612337.png)
